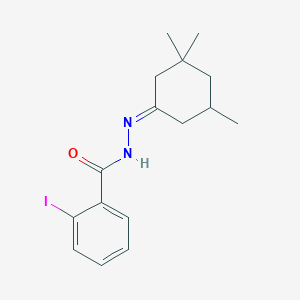![molecular formula C15H10Cl3F3N2O B4840277 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,4-dichlorobenzyl)urea](/img/structure/B4840277.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,4-dichlorobenzyl)urea
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,4-dichlorobenzyl)urea, commonly known as Diuron, is an herbicide that is widely used in agriculture to control the growth of weeds. It was first introduced in the 1950s and has since become a popular herbicide due to its effectiveness and low cost. In
Mechanism of Action
Diuron works by inhibiting photosynthesis in plants. It prevents the plant from producing the energy it needs to grow, ultimately leading to the death of the plant. Diuron binds to the D1 protein in the photosystem II complex, which is responsible for converting light energy into chemical energy. By binding to this protein, Diuron prevents the plant from producing ATP and NADPH, which are essential for photosynthesis.
Biochemical and Physiological Effects:
Diuron has been found to have a number of biochemical and physiological effects on living organisms. It can affect the growth of plants, reduce the diversity of soil microorganisms, and have toxic effects on aquatic organisms. In humans, Diuron has been linked to an increased risk of cancer and other health problems.
Advantages and Limitations for Lab Experiments
Diuron is a widely used herbicide in laboratory experiments due to its low cost and effectiveness. However, it is important to note that Diuron can have toxic effects on living organisms and can contaminate the environment. Researchers must take precautions when working with Diuron to ensure that it does not have negative impacts on their experiments or the environment.
Future Directions
There are several future directions for research on Diuron. One area of research could focus on developing alternative herbicides that are less toxic to the environment and living organisms. Another area of research could investigate the potential health effects of long-term exposure to Diuron in humans. Additionally, researchers could study the impact of Diuron on the soil microbiome and its potential to affect soil health. Finally, researchers could investigate the potential for Diuron to be used in combination with other herbicides to increase its effectiveness in controlling weed growth.
Scientific Research Applications
Diuron is widely used in scientific research to study the effects of herbicides on the environment and living organisms. It is used to investigate the impact of herbicides on soil microorganisms, plants, and aquatic organisms. Diuron is also used to study the effects of herbicides on human health.
properties
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(3,4-dichlorophenyl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3F3N2O/c16-10-3-1-8(5-12(10)18)7-22-14(24)23-13-6-9(15(19,20)21)2-4-11(13)17/h1-6H,7H2,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQDSSMHQJBDMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide](/img/structure/B4840203.png)

![2-[(2-methoxyethyl)thio]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4840213.png)
![4-methyl-3-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4840223.png)
![2-[(4-chlorophenoxy)acetyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4840230.png)
![N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}-4-phenoxybutanamide](/img/structure/B4840231.png)
![4-[({[4-(diethylamino)phenyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4840232.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4840240.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4840241.png)
![4-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B4840246.png)
![2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B4840258.png)

![ethyl 4-cyano-3-methyl-5-({[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B4840272.png)